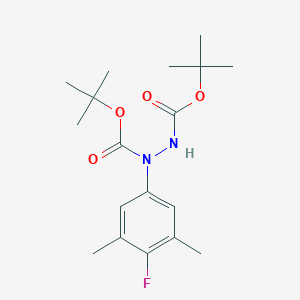
1-Bromo-3-chloro-2-cyclopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-chloro-2-cyclopropylbenzene is an organic compound with the molecular formula C9H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a cyclopropyl group.
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-chloro-2-cyclopropylbenzene typically involves the reaction of 1-bromo-3-chloro-2-iodobenzene with cyclopropylboronic acid in the presence of a palladium catalyst. The reaction is carried out in dioxane solvent under nitrogen atmosphere at elevated temperatures. The general reaction conditions are as follows :
Reactants: 1-bromo-3-chloro-2-iodobenzene, cyclopropylboronic acid
Catalyst: Palladium (dppf) chloride
Solvent: Dioxane
Temperature: 70°C
Atmosphere: Nitrogen
Reaction Time: 12 hours
This method ensures the formation of the desired product with high purity and yield.
Analyse Chemischer Reaktionen
1-Bromo-3-chloro-2-cyclopropylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles. Common reagents for these reactions include organometallic compounds and halide ions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-chloro-2-cyclopropylbenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.
Medicine: While not directly used as a drug, it can be a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-chloro-2-cyclopropylbenzene involves its interaction with various molecular targets. The presence of bromine and chlorine atoms allows it to participate in halogen bonding, which can influence its reactivity and interactions with other molecules. The cyclopropyl group adds strain to the molecule, making it more reactive in certain chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-chloro-2-cyclopropylbenzene can be compared with other halogenated benzene derivatives, such as:
- 1-Bromo-2-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Chloro-2-cyclopropylbenzene
Compared to these compounds, this compound is unique due to the presence of both bromine and chlorine atoms along with a cyclopropyl group. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for specific applications .
Eigenschaften
IUPAC Name |
1-bromo-3-chloro-2-cyclopropylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUHKJDOLBSDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=C2Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B8250578.png)

![rel-(4aR,7aR)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B8250586.png)


![[(2S)-1-methoxy-1-oxo-3-(2-oxo-1,3-dihydroindol-3-yl)propan-2-yl]azanium;chloride](/img/structure/B8250604.png)



![trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane](/img/structure/B8250640.png)




